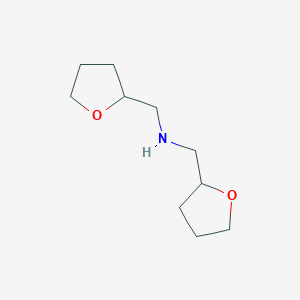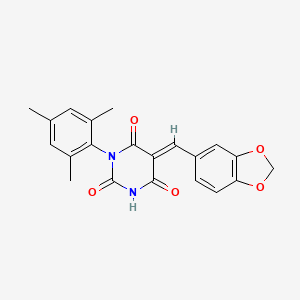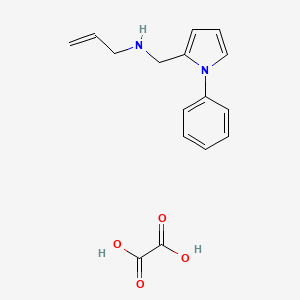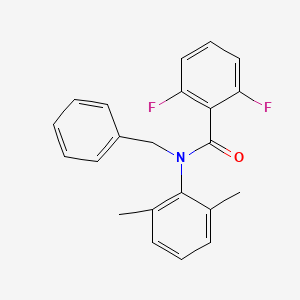
Di(2-Tetrahydrofurylmethyl)amine
Vue d'ensemble
Description
Di(2-Tetrahydrofurylmethyl)amine, also known as 2-Furanmethanamine, tetrahydro-N-[(tetrahydro-2-furanyl)methyl]-, is a chemical compound with the formula C10H19NO2 and a molecular weight of 185.2634 . It is also referred to as Amine, difurfuryl, octahydro- or Amine, bis(2-tetrahydrofurfuryl) .
Synthesis Analysis
The synthesis of Di(2-Tetrahydrofurylmethyl)amine can be achieved through various methods. One approach involves the use of reductive amination with an imine intermediate to obtain bio-based pluri-functional amines exhibiting low viscosity . Another method involves the reaction of 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines .Molecular Structure Analysis
The molecular structure of Di(2-Tetrahydrofurylmethyl)amine can be analyzed using various spectroscopic techniques such as IR, NMR, CHN analysis, EPR, molar conductance, and magnetic susceptibility measurements, TGA, UV–visible spectra, powder X-ray diffraction and DFT analysis . The structure can also be viewed using a 3D model viewer .Chemical Reactions Analysis
Amines, including Di(2-Tetrahydrofurylmethyl)amine, have the ability to act as weak organic bases . They can react with acids to form salts soluble in water . They can also undergo reactions with trifluoroacetic anhydride (TFAA) as a derivatization reagent .Physical And Chemical Properties Analysis
The main chemical property of amines, including Di(2-Tetrahydrofurylmethyl)amine, is their ability to act as weak organic bases . The hydrogens attached to an amine show up at 0.5-5.0 ppm in NMR spectra .Orientations Futures
Propriétés
IUPAC Name |
1-(oxolan-2-yl)-N-(oxolan-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEPBZLOVVHVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968097 | |
| Record name | 1-(Oxolan-2-yl)-N-[(oxolan-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(2-Tetrahydrofurylmethyl)amine | |
CAS RN |
5343-16-8 | |
| Record name | NSC6772 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC425 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=425 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Oxolan-2-yl)-N-[(oxolan-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5E)-5-[(4-hydroxyphenyl)methylidene]-1-(2,4,6-trimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1656510.png)
![(4R)-2-amino-4-(2,3-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B1656513.png)
![(Z)-3-(4-butoxyphenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B1656515.png)

![(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-naphthalen-1-ylprop-2-enenitrile](/img/structure/B1656518.png)
![4,6-dimethyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine](/img/structure/B1656519.png)

![N-[2-chloro-4-[3-chloro-4-[(4-nitrobenzoyl)amino]phenyl]phenyl]-4-nitrobenzamide](/img/structure/B1656521.png)
![1-[4-(3-Methylphenoxy)butyl]pyrrolidine](/img/structure/B1656524.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-imidazol-3-ium chloride](/img/structure/B1656528.png)
![N,N-diethyl-4-[(2,2,2-trifluoroacetyl)amino]benzamide](/img/structure/B1656529.png)


![4-[6-(3-Methylphenoxy)hexyl]morpholine](/img/structure/B1656533.png)